NF-kappaBeta activator 2
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Overview
Description
NF-kappaBeta activator 2: is a potent, orally active compound that efficiently activates the nuclear factor kappa B pathway. This compound has an effective concentration (EC50) value of 1.58 micromolar. By enhancing the expression and activation of nuclear factor kappa B, it induces the synthesis of superoxide dismutase 2, making it valuable for research in amyotrophic lateral sclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NF-kappaBeta activator 2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic route and reaction conditions are proprietary and detailed in specialized chemical databases .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced chemical reactors and purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: NF-kappaBeta activator 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: NF-kappaBeta activator 2 is used in chemical research to study the activation of the nuclear factor kappa B pathway and its effects on various cellular processes .
Biology: In biological research, this compound is used to investigate the role of nuclear factor kappa B in inflammation, immune response, and cell survival .
Medicine: In medical research, this compound is valuable for studying diseases such as amyotrophic lateral sclerosis, cancer, and chronic inflammatory conditions .
Industry: In the industrial sector, this compound is used in the development of new therapeutic agents and in the study of drug interactions and mechanisms of action .
Mechanism of Action
NF-kappaBeta activator 2 exerts its effects by enhancing the expression and activation of the nuclear factor kappa B pathway. This pathway plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and survival. The compound interacts with molecular targets such as cytokines, growth factors, and toll-like receptors, leading to the activation of nuclear factor kappa B and subsequent gene expression .
Comparison with Similar Compounds
Indole-3-carbinol: A naturally occurring compound that inhibits nuclear factor kappa B and I kappa B alpha kinase activation.
Diethylmaleate: A glutathione-depleting compound that inhibits nuclear factor kappa B.
Lidocaine hydrochloride: A local anesthetic that inhibits nuclear factor kappa B signaling pathways.
Uniqueness: NF-kappaBeta activator 2 is unique due to its potent and specific activation of the nuclear factor kappa B pathway, making it a valuable tool for research in various fields. Its ability to induce superoxide dismutase 2 synthesis further distinguishes it from other similar compounds .
Properties
IUPAC Name |
3-[2-(2-fluoroanilino)-1,3-oxazol-5-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c17-12-6-1-2-7-13(12)19-16-18-9-14(22-16)10-4-3-5-11(8-10)15(20)21/h1-9H,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJMPWREFUKMAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC=C(O2)C3=CC(=CC=C3)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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